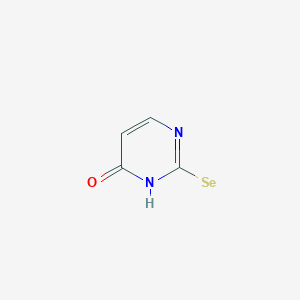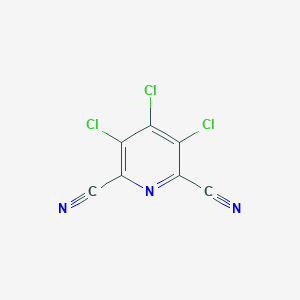
O-methyl N-acetylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methyl N-acetylcarbamothioate is an organic compound with the molecular formula C4H7NO2S and a molecular weight of 133.17 g/mol It is a derivative of thiocarbamic acid, where the nitrogen atom is acetylated and the oxygen atom is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl N-acetylcarbamothioate typically involves the reaction of thiocarbamic acid derivatives with acetic anhydride and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Thiocarbamic acid derivative+Acetic anhydride+Methanol→N-(Acetyl)thiocarbamic acid O-methyl ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
O-methyl N-acetylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
O-methyl N-acetylcarbamothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism by which O-methyl N-acetylcarbamothioate exerts its effects involves interactions with specific molecular targets. The acetyl and thiocarbamic acid moieties play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-thiocarbaminsaeure-methylester
- Acetyl-thiocarbamidsaeure-O-methylester
- N-Acetyl-monothiocarbamidsaeure-O-methylester
Uniqueness
O-methyl N-acetylcarbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
16696-87-0 |
|---|---|
Molecular Formula |
C4H7NO2S |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
O-methyl N-acetylcarbamothioate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8) |
InChI Key |
JMKHFRWHKOMIKM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)OC |
Isomeric SMILES |
CC(=O)N=C(OC)S |
Canonical SMILES |
CC(=O)N=C(OC)S |
Synonyms |
N-(Acetyl)thiocarbamic acid O-methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















